2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number 90830-11-8 . It has a linear formula of C8H7N3O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) and the InChI key is PYCXQEIWKWWRHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 177.16 .Scientific Research Applications
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance that is typically stored at room temperature .
While specific applications of this compound in scientific research are not readily available, compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been used in medicine . For example, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and some disorders of brain function .
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Medicine : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are widely used in medicine . For example, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and some disorders of brain function .
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Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Material Science : The imidazopyridine moiety is also useful in material science because of its structural character .
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Medicine : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are widely used in medicine . For example, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and some disorders of brain function .
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Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Material Science : The imidazopyridine moiety is also useful in material science because of its structural character .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, which include 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXQEIWKWWRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442371 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
CAS RN |
90830-11-8 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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